Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 3-methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure It is part of the biphenyl family, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylate typically involves several steps. One common method includes the hydrogenation of a precursor compound, followed by esterification. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-pressure hydrogen gas and metal catalysts such as palladium or platinum is common in these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst is often employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Methyl 3-methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroharman: Known for its biological activity and potential therapeutic applications.
6-Methyl-1,2,3,4-tetrahydroquinoline: Used in the synthesis of pharmaceuticals and other organic compounds.
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its role in neurochemical studies.
Uniqueness
Methyl 3-methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
136285-95-5 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
methyl 2-methyl-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H18O2/c1-11-7-6-10-13(14(11)15(16)17-2)12-8-4-3-5-9-12/h3-9,11,13-14H,10H2,1-2H3 |
InChI Key |
DSXPNMBYJOZVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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